molecular formula C8H16Cl2N2 B12982043 (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride

(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride

Cat. No.: B12982043
M. Wt: 211.13 g/mol
InChI Key: FXQVTWMZRXETLM-NLELQJKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride is a complex organic compound with a unique structure It is characterized by its octahydro-2,5-methanopyrrolo[3,2-c]pyridine core, which is further stabilized by two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolo[3,2-c]pyridine core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Hydrogenation: The core structure is then subjected to hydrogenation to achieve the octahydro form. This step usually requires the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure.

    Formation of the dihydrochloride salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions (OH-) or amines replace the hydrochloride groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous medium.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine
  • (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine monohydrochloride
  • (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine trihydrochloride

Uniqueness

The dihydrochloride form of (2S,3AR,5R,7aS)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine is unique due to its enhanced stability and solubility compared to its mono- and trihydrochloride counterparts. This makes it more suitable for various applications, particularly in biological and medicinal research.

Properties

Molecular Formula

C8H16Cl2N2

Molecular Weight

211.13 g/mol

IUPAC Name

(1S,3S,8R)-2,6-diazatricyclo[4.3.1.03,8]decane;dihydrochloride

InChI

InChI=1S/C8H14N2.2ClH/c1-2-10-4-6-3-7(5-10)9-8(1)6;;/h6-9H,1-5H2;2*1H/t6-,7+,8+;;/m1../s1

InChI Key

FXQVTWMZRXETLM-NLELQJKNSA-N

Isomeric SMILES

C1CN2C[C@@H]3[C@H]1N[C@@H](C3)C2.Cl.Cl

Canonical SMILES

C1CN2CC3C1NC(C3)C2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.